N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties . They interact with various biological targets, affecting multiple pathways and processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in different ways, depending on the substituents on the thiazole ring . These interactions can induce various biological effects .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic . Each of these activities likely involves different biochemical pathways.
Pharmacokinetics
Thiazole derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility, could potentially be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide typically involves the reaction of 4-fluorophenacyl bromide with thiourea to form the thiazole ring. This intermediate is then reacted with thiophene-2-sulfonyl chloride under basic conditions to yield the final product . The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols .
Scientific Research Applications
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure but different substituents.
2,4-Disubstituted thiazoles: A broader class of compounds with varying biological activities.
Uniqueness
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide is unique due to its specific combination of the thiazole and thiophene rings, along with the sulfonamide group.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S3/c16-12-5-3-11(4-6-12)15-18-13(10-22-15)7-8-17-23(19,20)14-2-1-9-21-14/h1-6,9-10,17H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRXQQRQUBJMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.